
(D-His2,D-Trp6)-LHRH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-His2,D-Trp6)-LHRH, also known as (D-Histidine2,D-Tryptophan6)-Luteinizing Hormone-Releasing Hormone, is a synthetic analogue of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). This compound is designed to mimic the action of LHRH but with enhanced stability and potency. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of hormone-sensitive cancers such as prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
(D-His2,D-Trp6)-LHRH is synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids in the desired sequence. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
(D-His2,D-Trp6)-LHRH primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic degradation by proteases in biological systems .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Major Products Formed
The major product formed from the synthesis of this compound is the desired peptide itself. During enzymatic degradation, the peptide can be cleaved into smaller fragments, which are typically inactive .
科学的研究の応用
(D-His2,D-Trp6)-LHRH has been widely studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating the release of luteinizing hormone and follicle-stimulating hormone.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
作用機序
(D-His2,D-Trp6)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Chronic administration of this compound leads to downregulation of LHRH receptors and suppression of gonadal steroidogenesis, resulting in reduced levels of testosterone and estrogen. This mechanism is particularly useful in the treatment of hormone-sensitive cancers .
類似化合物との比較
(D-His2,D-Trp6)-LHRH is unique due to its enhanced stability and potency compared to the natural LHRH. Similar compounds include:
Leuprolide: Another LHRH analogue used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic LHRH analogue with similar applications.
Triptorelin: An LHRH agonist used for similar therapeutic purposes.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications.
特性
分子式 |
C64H82N18O13 |
|---|---|
分子量 |
1311.4 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50+,51-,52-/m0/s1 |
InChIキー |
VXKHXGOKWPXYNA-BSSPXWITSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


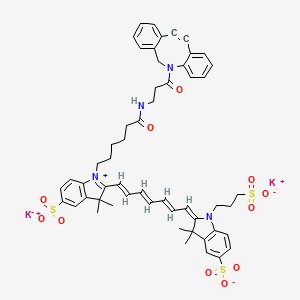
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

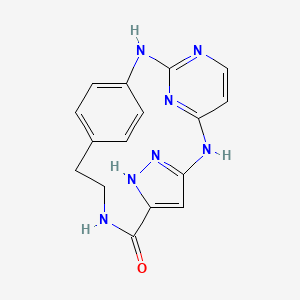
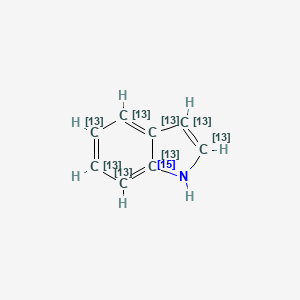
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
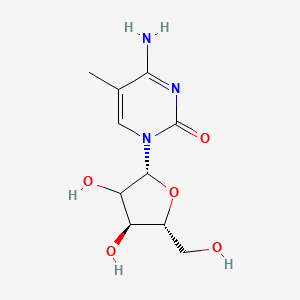
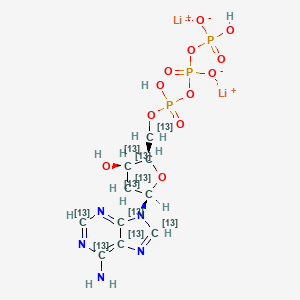

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)



